molecular formula C13H10N2O2 B1470017 1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1505229-47-9

1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470017
M. Wt: 226.23 g/mol
InChI Key: MCVQPPDDAMGDOA-UHFFFAOYSA-N
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Description

“1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C12H9N3O2 . It has a molecular weight of 227.22 . This compound is a building block used in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid” includes a pyrrole ring attached to a carboxylic acid group and a cyanophenyl group . The exact structural details are not available in the searched resources.


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid” are not available in the searched resources, pyrrole derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Liu et al. (2006) on the synthesis and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution revealed that these compounds demonstrated significant cytotoxicity against A549 and P388 cell lines. This research highlights the potential of pyrrole derivatives in the development of new anticancer agents (Liu et al., 2006).

Antimicrobial Applications

Hublikar et al. (2019) synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The study found that these derivatives exhibit good antibacterial and antifungal activities, offering insights into the design of new antimicrobial agents (Hublikar et al., 2019).

Photophysical Properties of Lanthanide Complexes

Research by Law et al. (2007) on the synthesis, crystal structures, and photophysical properties of lanthanide complexes containing pyrrole-derivatized carboxylate ligands demonstrated the potential of these complexes for improving luminescent properties. The study provided evidence that modifying coordinating ligands can enhance the emission intensity of Eu3+ and Tb3+ in lanthanide complexes, which could be beneficial for developing new luminescent materials (Law et al., 2007).

Synthesis of Pyrrole Derivatives for Isotope Enrichment

Dawadi and Lugtenburg (2012) discussed the synthesis of biologically important pyrrole derivatives in any 13C and 15N isotope-enriched form. Their work opens avenues for creating stable isotope-enriched pyrroles, which can be crucial for research in medicinal chemistry and biochemistry (Dawadi & Lugtenburg, 2012).

properties

IUPAC Name

1-[(4-cyanophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-7-10-1-3-11(4-2-10)8-15-6-5-12(9-15)13(16)17/h1-6,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVQPPDDAMGDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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